molecular formula C15H11BrN2OS B2989733 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 331418-71-4

2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B2989733
CAS RN: 331418-71-4
M. Wt: 347.23
InChI Key: YDJAOINOTAKOOZ-UHFFFAOYSA-N
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Description

“2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is a chemical compound with a molecular weight of 497.48 . It is used extensively in scientific research due to its unique structure, which allows for diverse applications such as drug development, material synthesis, and catalysis.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a linear formula of C24H21BrN2OS2 . It contains several functional groups, including a bromobenzyl group, a phenyl group, and an oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 320.21 g/mol . It has a complex structure with a high degree of molecular complexity .

Scientific Research Applications

Antitubercular Agents

The development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles has been reported for their selective antitubercular activity against both replicating and nonreplicating Mycobacterium tuberculosis strains. These compounds showed outstanding in vitro activity with minimum inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect was highlighted due to the lack of activity against other bacteria or fungi tested. The oxadiazole and thiadiazole derivatives exhibited low in vitro toxicities and showed no mutagenic activity in several genotoxicity assays, making them particularly interesting for further antitubercular studies (Karabanovich et al., 2016).

Antimicrobial Activity

Research into 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has indicated its low effectiveness against certain bacterial species but high antileishmanial activity. This suggests potential for this compound and related derivatives in the treatment of leishmaniasis and other bacterial infections, pending further in vivo studies and experimental models (Ustabaş et al., 2020).

Corrosion Inhibitor for Mild Steel

The thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium were studied. The compound showed high efficiency as a corrosion inhibitor, indicating its potential application in protecting steel structures from acid corrosion. This research provides insight into the inhibitory behavior of oxadiazole derivatives and their potential industrial applications (Bouklah et al., 2006).

Antibacterial and Acetyl Cholinesterase Inhibitors

Another study synthesized 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides and evaluated them for antibacterial activity and acetyl cholinesterase inhibition. These derivatives displayed weak enzyme inhibitory and antibacterial actions, with some compounds showing notable activity, suggesting their therapeutic potential in relevant applications (Siddiqui et al., 2017).

Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized to assess their antimicrobial and hemolytic activities. The findings revealed that most compounds were active against selected microbial species, indicating their potential as antimicrobial agents with less toxicity, except for one derivative with higher cytotoxicity (Rehman et al., 2016).

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJAOINOTAKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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